![molecular formula C21H14Cl2N4O3 B2536856 3-(3,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-74-1](/img/structure/B2536856.png)

3-(3,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

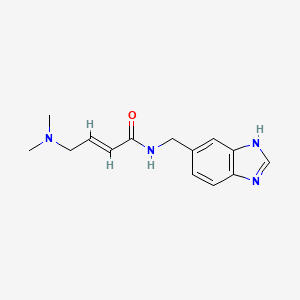

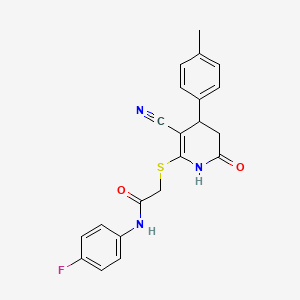

The compound “3-(3,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with a phenyl group and a dichlorobenzyl group. Purine derivatives are known to have various biological activities and are part of many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system consists of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorobenzyl group might undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Antiviral and Immunomodulatory Effects

The synthesis and evaluation of guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system have demonstrated potential antiviral activities. These compounds, including variants of the purine analogue, have been synthesized and tested against viruses like the Semliki Forest virus, revealing similarities in activity to known compounds and highlighting their potential for antiviral applications (Kini et al., 1991). Additionally, certain derivatives have shown significant immunomodulatory effects, further emphasizing the compound's relevance in biomedical research (Nagahara et al., 1990).

Coordination Chemistry and Material Science

Studies on coordination chemistry, specifically with 8-azaxanthinato salts of divalent metal aquacomplexes, reveal insights into the compound's interaction with metals and its potential applications in material science. The second-sphere interactions and hydrogen bonding networks in these complexes have been characterized, offering a foundation for novel material synthesis and applications in catalysis or molecular recognition (Maldonado et al., 2009).

Psychotropic Potential

The design and synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with specific substituents have been investigated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. This research underscores the compound's relevance in developing new psychiatric medications (Chłoń-Rzepa et al., 2013).

Anticancer Activity

Novel fused triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. The research highlights the compound's potential as a lead in anticancer drug development, with certain derivatives showing comparable activity to established chemotherapy drugs (Sucharitha et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N4O3/c1-25-18-17(26-11-16(30-20(26)24-18)13-5-3-2-4-6-13)19(28)27(21(25)29)10-12-7-8-14(22)15(23)9-12/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDGZMGXNBAMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4C=C(OC4=N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2536776.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)

![N-cycloheptyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2536783.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2536789.png)

![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2536794.png)